N-methyl-4-phenylcyclohexan-1-amine hydrochloride N-methyl-4-phenylcyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 28124-82-5
VCID: VC2806727
InChI: InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
SMILES: CNC1CCC(CC1)C2=CC=CC=C2.Cl
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

CAS No.: 28124-82-5

Cat. No.: VC2806727

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-4-phenylcyclohexan-1-amine hydrochloride - 28124-82-5

Specification

CAS No. 28124-82-5
Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
IUPAC Name N-methyl-4-phenylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
Standard InChI Key ZKXSMYAYKBRJLR-UHFFFAOYSA-N
SMILES CNC1CCC(CC1)C2=CC=CC=C2.Cl
Canonical SMILES CNC1CCC(CC1)C2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

N-methyl-4-phenylcyclohexan-1-amine hydrochloride is an organic compound with the molecular formula C13H20ClN . It represents the hydrochloride salt of the free base N-methyl-4-phenylcyclohexan-1-amine, which has a molecular formula of C13H19N . The compound contains a cyclohexane ring with a phenyl substituent at the 4-position and an N-methylamine group at the 1-position.

Physical and Chemical Properties

The compound exhibits several distinctive physical and chemical properties that are important for its identification and handling, as summarized in the table below:

PropertyValueSource
CAS Number28124-82-5 or 1181458-08-1
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Physical FormWhite to off-white powder
Storage TemperatureRoom temperature
IUPAC NameN-methyl-4-phenylcyclohexan-1-amine hydrochloride
Standard InChIInChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
Standard InChIKeyZKXSMYAYKBRJLR-UHFFFAOYSA-N
SMILESCNC1CCC(CC1)C2=CC=CC=C2.Cl

Stereochemistry

The compound can exist in different stereoisomeric forms due to the potential chirality centers in the cyclohexane ring. The configuration of the substituents (phenyl and N-methylamine groups) can be either cis or trans relative to each other, leading to different conformational arrangements . One specific stereoisomer is designated as (1r,4r)-N-methyl-4-phenylcyclohexan-1-amine hydrochloride, indicating that both substituents are in equatorial positions on the cyclohexane ring .

Synthesis and Preparation

The synthesis of N-methyl-4-phenylcyclohexan-1-amine hydrochloride involves multiple steps, beginning with precursors and ending with the formation of the hydrochloride salt.

Synthetic Routes

The preparation of the compound typically follows these general steps:

  • Formation of the cyclohexane ring structure with appropriate functionalization

  • Introduction of the phenyl group at the 4-position of the cyclohexane ring

  • Addition of the N-methyl group to form the secondary amine

  • Conversion to the hydrochloride salt by treating with hydrochloric acid

The synthesis methods may vary depending on the starting materials and the desired stereochemical outcome .

Alternative Synthesis Methods

Based on similar compounds in the arylcyclohexylamine family, a potential synthetic route might involve:

  • Preparation of a formamide intermediate (N-formyl-4-phenylcyclohexylamine)

  • Reduction of the formamide with lithium aluminum hydride (LiAlH4) to introduce the N-methyl group

  • Conversion to the hydrochloride salt through acidification with HCl

This approach is analogous to methods used for related compounds such as N-methyl-1-(4-methoxyphenyl)cyclohexan-1-amine described in the literature .

Pharmacological Properties

As a member of the arylcyclohexylamine class, N-methyl-4-phenylcyclohexan-1-amine hydrochloride shares structural similarities with compounds that have known pharmacological activities.

Receptor Interactions

The arylcyclohexylamine class, to which this compound belongs, is known for interaction with various receptors in the central nervous system, particularly:

  • N-methyl-D-aspartate (NMDA) receptors - as potential antagonists

  • Dopaminergic pathways - potentially affecting dopamine release or reuptake

  • Serotonergic systems - possible modulation of serotonin receptors

Structure-Activity Relationships

The pharmacological properties of arylcyclohexylamines are highly dependent on their structural features:

Structural FeaturePotential Effect on Activity
N-methyl substitutionInfluences binding affinity to receptors and metabolic stability
Position of phenyl groupAffects receptor selectivity and potency
StereochemistryDifferent isomers may have varying receptor affinities
Salt form (hydrochloride)Improves solubility and bioavailability

These structure-activity relationships are crucial for understanding the potential biological effects of N-methyl-4-phenylcyclohexan-1-amine hydrochloride .

Analytical Characterization

Various analytical techniques can be used to characterize and identify N-methyl-4-phenylcyclohexan-1-amine hydrochloride.

Spectroscopic Methods

Analytical TechniqueApplicationKey Identifiers
Mass SpectrometryStructure confirmation, purity assessmentm/z values characteristic of molecular ion and fragments
Nuclear Magnetic Resonance (NMR)Structural elucidation, stereochemistry determinationChemical shifts of protons in the cyclohexane ring, phenyl group, and N-methyl substituent
Infrared SpectroscopyFunctional group identificationCharacteristic absorption bands for N-H, C-H, and C-N bonds
Collision Cross SectionIdentification in complex matricesPredicted CCS values for various adducts

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation and quantification of N-methyl-4-phenylcyclohexan-1-amine hydrochloride and related compounds .

Hazard StatementCodeDescriptionWarning Level
H315Skin IrritationCauses skin irritationWarning
H319Eye IrritationCauses serious eye irritationWarning
H335STOT SE 3May cause respiratory irritationWarning
H302Acute ToxicityHarmful if swallowedWarning

Precautionary Measures

Based on the GHS classification, the following precautionary measures are recommended :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

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